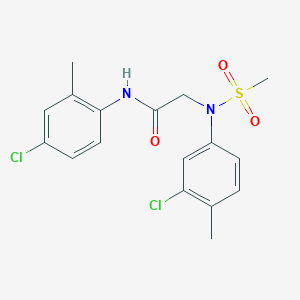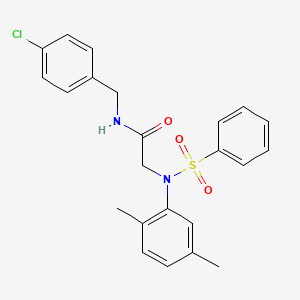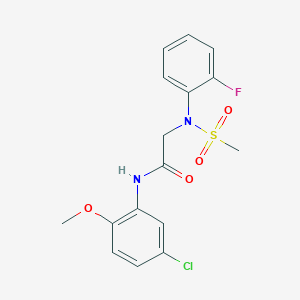![molecular formula C19H15BrN2O4 B3675994 2-[(1-bromo-2-naphthyl)oxy]-N-(2-methyl-3-nitrophenyl)acetamide](/img/structure/B3675994.png)
2-[(1-bromo-2-naphthyl)oxy]-N-(2-methyl-3-nitrophenyl)acetamide
Descripción general
Descripción
2-[(1-bromo-2-naphthyl)oxy]-N-(2-methyl-3-nitrophenyl)acetamide is an organic compound with a complex structure, featuring a brominated naphthalene moiety and a nitrophenylacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-bromo-2-naphthyl)oxy]-N-(2-methyl-3-nitrophenyl)acetamide typically involves multiple steps, starting with the bromination of naphthalene to obtain 1-bromo-2-naphthol. This intermediate is then reacted with 2-methyl-3-nitroaniline in the presence of acetic anhydride to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-bromo-2-naphthyl)oxy]-N-(2-methyl-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The acetamide group can participate in acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reactions typically require solvents like dichloromethane or ethanol and are conducted under controlled temperatures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the bromine atom can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-[(1-bromo-2-naphthyl)oxy]-N-(2-methyl-3-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N-(2-methyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The brominated naphthalene moiety can intercalate with DNA, potentially disrupting cellular processes. The nitrophenylacetamide group may interact with enzymes, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(1-chloro-2-naphthyl)oxy]-N-(2-methyl-3-nitrophenyl)acetamide
- 2-[(1-fluoro-2-naphthyl)oxy]-N-(2-methyl-3-nitrophenyl)acetamide
- 2-[(1-iodo-2-naphthyl)oxy]-N-(2-methyl-3-nitrophenyl)acetamide
Uniqueness
Compared to its analogs, 2-[(1-bromo-2-naphthyl)oxy]-N-(2-methyl-3-nitrophenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it a valuable compound for specific applications.
Propiedades
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-(2-methyl-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c1-12-15(7-4-8-16(12)22(24)25)21-18(23)11-26-17-10-9-13-5-2-3-6-14(13)19(17)20/h2-10H,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAKLFDHCVZZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3675921.png)
![1-[4-(4-Benzoylpiperazin-1-yl)-5-fluoro-2-methylphenyl]butan-1-one](/img/structure/B3675923.png)
![2,4-dichloro-N-[3-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide](/img/structure/B3675925.png)
![Ethyl 2-[({[4-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3675926.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3675931.png)

![N~2~-(2,5-dimethylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3675948.png)
![5-[5-[(E)-[1-(3-bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid](/img/structure/B3675969.png)

![2-methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-fluorobenzoate](/img/structure/B3675978.png)

![N~1~-(4-chlorobenzyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676008.png)

